tert-butyl 3-iodo-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 3-iodo-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. Indazole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate is not directly described in the provided papers. However, similar compounds, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been synthesized through substitution reactions, which suggests that tert-butyl 3-iodo-1H-indazole-1-carboxylate could potentially be synthesized using similar methods . The synthesis of related compounds involves the use of reagents and catalysts that facilitate the introduction of functional groups into the indazole core.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-iodo-1H-indazole-1-carboxylate can be inferred from related compounds. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was determined using X-ray diffraction and corroborated by density functional theory (DFT) calculations . These techniques could be applied to tert-butyl 3-iodo-1H-indazole-1-carboxylate to obtain detailed information about its molecular conformation and electronic structure.
Chemical Reactions Analysis
Indazole derivatives are versatile intermediates in chemical reactions. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of an iodo-nitroaniline derivative, indicating that halogenated indazoles can participate in nucleophilic substitution reactions . This suggests that tert-butyl 3-iodo-1H-indazole-1-carboxylate could also undergo similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-iodo-1H-indazole-1-carboxylate can be predicted based on the properties of similar compounds. For instance, the solubility, melting point, and stability of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provide insights into how tert-butyl 3-iodo-1H-indazole-1-carboxylate might behave under various conditions . Additionally, the molecular electrostatic potential and frontier molecular orbitals of related compounds have been investigated through DFT, which could be indicative of the reactivity and interaction potential of tert-butyl 3-iodo-1H-indazole-1-carboxylate .
Scientific Research Applications
1. Synthesis and Structural Analysis
Tert-butyl 3-iodo-1H-indazole-1-carboxylate and its derivatives are significant intermediates in the synthesis of 1H-indazole derivatives. These compounds have been synthesized and analyzed using various methods like FTIR, NMR spectroscopy, and MS, and their structures confirmed by X-ray diffraction and DFT calculations. This analysis aids in understanding their physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
2. Method Development for Functionalization
Research has been conducted on developing mild conditions for functionalization of similar indazole derivatives. For instance, the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate using chlorodifluoromethane under optimized conditions exemplifies the advances in this area. This method provides a safer alternative to high-pressure or high-temperature approaches (Hong et al., 2020).
3. Synthesis of Novel Heterocyclic Derivatives
The tert-butyl indazole-carboxylate framework is a key component in synthesizing various heterocyclic derivatives. For example, the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives involves the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate and similar compounds, highlighting the versatility of these indazole derivatives in heterocyclic chemistry (Chen et al., 2019).
4. Metal-Free Chemical Reactions
Research into metal-free chemical reactions involving tert-butyl 3-iodo-1H-indazole-1-carboxylate derivatives has been explored. For example, metal-free trifluoromethylation of indazoles using sodium trifluoromethanesulfinate illustrates how these compounds can be used in environmentally friendly chemical synthesis (Ghosh et al., 2018).
5. Biological Activity Screening
Some derivatives of tert-butyl 3-iodo-1H-indazole-1-carboxylate have been synthesized and tested for biological activities, such as antibacterial and anthelmintic properties. For instance, the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrate the potential pharmaceutical applications of these compounds (Sanjeevarayappa et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-iodoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSGIOEVGLLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467071 | |
Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-iodo-1H-indazole-1-carboxylate | |
CAS RN |
290368-00-2 | |
Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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